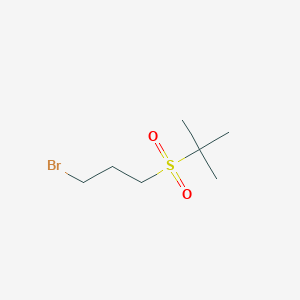

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

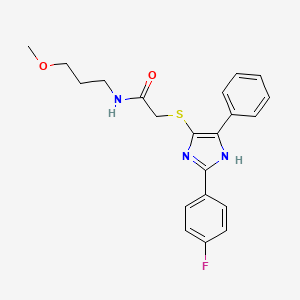

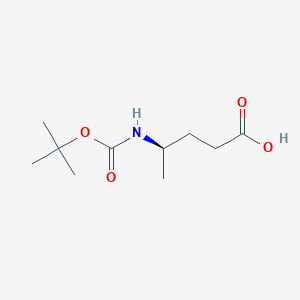

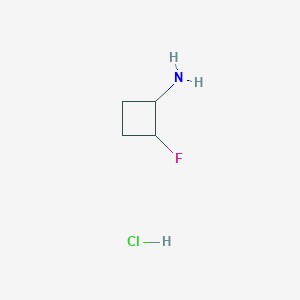

“1-Bromo-3-(2-methylpropane-2-sulfonyl)propane” is a chemical compound that belongs to the class of alkyl bromides. It has a CAS Number of 5755-80-6 and a molecular weight of 243.16 . The compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Molecular Structure Analysis

The molecular formula of “1-Bromo-3-(2-methylpropane-2-sulfonyl)propane” is C7H15BrO2S . This indicates that the compound contains seven carbon atoms, fifteen hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom.Scientific Research Applications

Synthesis of Radiolabeled Compounds

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane has been utilized in the synthesis of radiolabeled compounds for imaging purposes. For instance, it played a role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. The process involved fluorination and further reactions to produce a radiolabeled compound with high radiochemical purity and specific activity (Klok et al., 2006).

Organic Synthesis

The chemical has been employed in organic synthesis, particularly in the preparation of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines. This method has expanded the toolbox for synthesizing functionalized sulfonamides and other derivatives, showcasing the versatility of 1-bromo-3-(2-methylpropane-2-sulfonyl)propane in organic chemistry (D’hooghe et al., 2005).

Multi-Coupling Reactions

This compound has also been identified as a multi-coupling reagent in synthetic chemistry. It reacts well with various electrophiles, including aldehydes, ketones, nitriles, and alkynes, in the presence of zinc metal to produce unsaturated sulfones. These sulfones can further undergo reactions with nucleophiles, leading to highly functionalized compounds, demonstrating the compound's utility in complex organic synthesis (Auvray et al., 1985).

Surface-Active Properties Research

In another study, sulfobetaine-type zwitterionic gemini surfactants were synthesized using a compound structurally related to 1-bromo-3-(2-methylpropane-2-sulfonyl)propane. These surfactants exhibited unique physicochemical properties, including critical micelle concentration and surface tension, contributing to our understanding of surfactant behavior in aqueous solutions (Yoshimura et al., 2006).

Safety And Hazards

properties

IUPAC Name |

2-(3-bromopropylsulfonyl)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2S/c1-7(2,3)11(9,10)6-4-5-8/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGZEZOFXLQKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)

![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)